

Barringtonite Crystals: A Technical Guide to Physical and Optical Properties

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Compound of Interest

Compound Name: *Barringtonite*

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Introduction

Barringtonite ($\text{MgCO}_3 \cdot 2\text{H}_2\text{O}$) is a hydrated magnesium carbonate mineral, first identified in Barrington Tops, New South Wales, Australia.^{[1][2]} It belongs to the dihydrate form of magnesium carbonate and typically forms through the weathering of magnesium-rich rocks like basalt.^{[2][3]} This technical guide provides a comprehensive overview of the core physical and optical properties of **Barringtonite** crystals, presenting quantitative data in structured tables and outlining the experimental protocols used for their determination.

Physical Properties

Barringtonite exhibits a range of distinct physical characteristics that are crucial for its identification and characterization. These properties are summarized in the table below.

Property	Value	Source
Chemical Formula	MgCO ₃ ·2H ₂ O	[4] [5]
Crystal System	Triclinic	[1] [4]
Habit	Fibrous, Nodular, Radial	[4]
Cleavage	Distinct on {001}, {100}, and {010}	[1] [4]
Hardness (Mohs)	Not Determined	[6]
Density (Calculated)	2.53 - 2.825 g/cm ³	[1] [4] [7]
Density (Measured)	2.83 g/cm ³	[4]
Specific Gravity	2.54 gm/cc	[4]
Streak	White	[4]
Color	Colorless	[4]
Diaphaneity	Transparent	[4]

Crystallographic Data

The crystal structure of **Barringtonite** has been determined to be triclinic. The unit cell parameters are detailed in the following table.

Parameter	Value	Source
Space Group	P1 or P1	[4][6]
a	9.155 Å - 9.156 Å	[1][4]
b	6.02 Å - 6.202 Å	[1][4]
c	6.092 Å	[1][4]
α	94°	[1][4]
β	95.5° (95° 32')	[1][4]
γ	108.7° (108° 42' - 108° 72')	[1][4][6]
V (Cell Volume)	283.4 Å ³ - 315.82 Å ³	[1][4]
Z	4	[1][4]

Optical Properties

Barringtonite is an anisotropic mineral, meaning its optical properties vary with the direction of light passing through it.[8] It is biaxial positive. The key optical properties are summarized below.

Property	Value	Source
Optical Class	Biaxial (+)	[1][4]
Refractive Index (α)	1.458	[1][4]
Refractive Index (β)	1.473	[1][4]
Refractive Index (γ)	1.501	[1][4]
Birefringence (δ)	0.043	[1][4]
2V (Measured)	73.7° - 80°	[4][6]
2V (Calculated)	73° 44' - 74°	[1][4]
Dispersion	None	[9]
Pleochroism	Not observed	[8]

Experimental Protocols

The characterization of **Barringtonite**'s properties involves several standard mineralogical techniques.

X-Ray Diffraction (XRD)

X-ray powder diffraction is a fundamental technique used to identify the crystalline structure of **Barringtonite** and to distinguish it from other magnesium carbonate hydrates like nesquehonite and lansfordite.

- **Sample Preparation:** A small, powdered sample of the mineral is prepared.
- **Instrumentation:** A Debye-Scherrer camera or a modern powder diffractometer is used. The original studies on **Barringtonite** utilized a 19-cm Unicam camera with Cu radiation and a Ni filter.[7]
- **Data Analysis:** The diffraction pattern, consisting of a series of peaks at specific 2θ angles, is recorded. The d-spacings (the distances between crystal lattice planes) are calculated from these angles. The three strongest lines observed for **Barringtonite** are at d-values of 8.682 Å, 3.093 Å, and 2.936 Å.[1][7]

Determination of Unit Cell Parameters

Due to the typically small size of **Barringtonite** crystals, single-crystal X-ray diffraction can be challenging. The original determination of its triclinic cell dimensions was achieved using Ito's method.

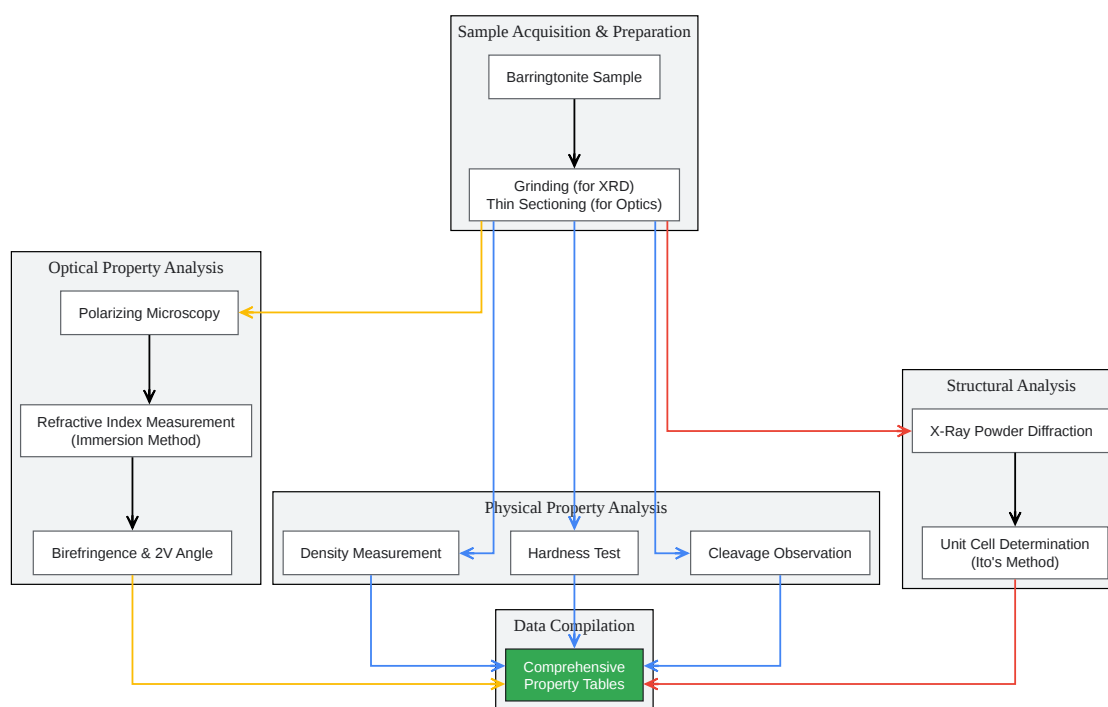
- Ito's Method: This method involves indexing the powder diffraction pattern to determine the unit cell parameters without requiring a single crystal. It is particularly useful for materials where single crystals of sufficient size and quality are difficult to obtain.[\[1\]](#)[\[7\]](#)

Optical Microscopy

The optical properties of **Barringtonite** are determined using a polarizing microscope.

- Sample Preparation: Thin sections of the mineral are prepared to a standard thickness (typically 30 μm) to allow light to pass through.
- Refractive Index Measurement: The refractive indices (α , β , and γ) are measured using the immersion method. This involves immersing the mineral grains in a series of calibrated refractive index oils and observing the Becke line to find the oil that matches the refractive index of the mineral in a specific orientation. The measurements for **Barringtonite** were conducted at 22°C.[\[1\]](#)[\[7\]](#)
- Birefringence and 2V Angle: The maximum birefringence is calculated as the difference between the highest and lowest refractive indices ($\gamma - \alpha$). The 2V angle, the angle between the two optic axes in a biaxial crystal, can be measured directly using a universal stage or calculated from the refractive indices.[\[1\]](#)

Below is a logical workflow for the experimental characterization of **Barringtonite**.



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Experimental workflow for **Barringtonite** characterization.

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